molecular formula C12H3Br5O B14243104 1,3,4,6,9-Pentabromodibenzo[b,d]furan CAS No. 617708-12-0

1,3,4,6,9-Pentabromodibenzo[b,d]furan

Cat. No.: B14243104
CAS No.: 617708-12-0
M. Wt: 562.7 g/mol
InChI Key: CZEMMFWWMCQYMO-UHFFFAOYSA-N
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Description

1,3,4,6,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a polycyclic aromatic compound This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core, making it highly brominated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the pentabrominated product.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,9-Pentabromodibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-4,6-dione, while reduction can produce dibromodibenzofuran derivatives.

Scientific Research Applications

1,3,4,6,9-Pentabromodibenzo[b,d]furan has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other brominated aromatic compounds.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: It is used in the development of flame retardants and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,4,6,9-Pentabromodibenzo[b,d]furan involves its interaction with molecular targets in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition of specific biological pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without bromine atoms.

    1,3,6,8-Tetrabromodibenzo[b,d]furan: A less brominated derivative.

    1,2,3,4,5-Pentabromodiphenyl ether: Another highly brominated aromatic compound.

Uniqueness

1,3,4,6,9-Pentabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high degree of bromination makes it particularly useful in applications requiring flame retardancy and chemical stability.

Properties

CAS No.

617708-12-0

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,3,4,6,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-2-5(14)11-8(4)9-6(15)3-7(16)10(17)12(9)18-11/h1-3H

InChI Key

CZEMMFWWMCQYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C3=C(O2)C(=C(C=C3Br)Br)Br)Br

Origin of Product

United States

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